1-Chloromethanesulfonyl-piperidine
Overview
Description
1-Chloromethanesulfonyl-piperidine is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Preparation Methods
1-Chloromethanesulfonyl-piperidine can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with chloromethanesulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to prevent any side reactions and to ensure high yield of the desired product .
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters to enhance efficiency and reduce costs. The use of continuous flow reactors and automated systems can further streamline the production process.
Chemical Reactions Analysis
1-Chloromethanesulfonyl-piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: It can also undergo addition reactions with various reagents to form more complex structures.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Chloromethanesulfonyl-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification. Its ability to form stable sulfonamide bonds makes it useful in the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloromethanesulfonyl-piperidine involves its ability to react with nucleophiles, forming stable sulfonamide bonds. This reactivity is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of enzymes and prevent their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Chloromethanesulfonyl-piperidine can be compared with other similar compounds such as:
Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor in the synthesis of various organic compounds.
Chloromethanesulfonyl Chloride: A reagent used in the synthesis of sulfonyl chlorides and other derivatives.
Sulfonyl Chlorides: A class of compounds characterized by the presence of a sulfonyl chloride group, used in the synthesis of sulfonamides and other derivatives.
The uniqueness of this compound lies in its combination of a piperidine ring with a sulfonyl chloride group, providing a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
1-(chloromethylsulfonyl)piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c7-6-11(9,10)8-4-2-1-3-5-8/h1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHIRSCAVGFBKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364067 | |
Record name | 1-Chloromethanesulfonyl-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90445-23-1 | |
Record name | 1-Chloromethanesulfonyl-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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